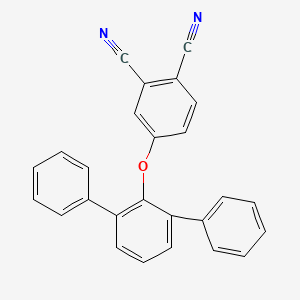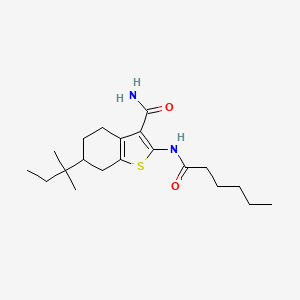![molecular formula C22H28N2O4 B10890275 1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10890275.png)
1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a 3-methylphenoxy group
Preparation Methods
The synthesis of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution with 2,4-dimethoxybenzyl group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide to form the substituted piperazine.
Attachment of the 3-methylphenoxy group: The final step involves the reaction of the substituted piperazine with 3-methylphenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Pharmacology: The compound is used in research to understand its interactions with various receptors and enzymes in the body.
Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurological functions. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone can be compared with other piperazine derivatives, such as:
1-[4-(2,5-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone: Similar structure but with a different substitution pattern on the benzyl group.
1-[4-(2-Methoxyphenyl)piperazino]-2-(3-methylphenoxy)-1-ethanone: Lacks the additional methoxy group on the benzyl ring.
2-(3,4-Dimethoxyphenyl)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone: Contains a pyrimidinyl group instead of the methylphenoxy group.
The uniqueness of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone lies in its specific substitution pattern, which may confer distinct pharmacological properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17-5-4-6-20(13-17)28-16-22(25)24-11-9-23(10-12-24)15-18-7-8-19(26-2)14-21(18)27-3/h4-8,13-14H,9-12,15-16H2,1-3H3 |
InChI Key |
DBMXGXBQLLUZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(difluoromethyl)-13-methyl-5-naphthalen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10890199.png)
![2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide](/img/structure/B10890213.png)
![5-(2,3-dichlorophenyl)-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B10890231.png)
![1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10890236.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)propanamide](/img/structure/B10890243.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10890246.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890257.png)
![N-[4-acetyl-5-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10890271.png)

![2-chloro-6-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10890280.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B10890287.png)
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10890295.png)
![9-{3-[(diethylamino)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10890302.png)
